molecular formula C23H32N6OS B2928816 N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 946364-52-9

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide

Cat. No.: B2928816
CAS No.: 946364-52-9
M. Wt: 440.61
InChI Key: XLIIWWHWAMEQTG-UHFFFAOYSA-N
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Description

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a structurally complex small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfanyl group at position 6 and a pyrrolidin-1-yl group at position 4. The adamantane-1-carboxamide moiety is linked via an ethyl tether to the pyrazolo-pyrimidine scaffold. This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to the combination of its rigid adamantane group, heterocyclic core, and sulfur-containing substituents. Its molecular formula is C23H32N6OS, with a molecular weight of 440.5 g/mol, distinguishing it from simpler adamantane derivatives.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6OS/c1-31-22-26-19(28-5-2-3-6-28)18-14-25-29(20(18)27-22)7-4-24-21(30)23-11-15-8-16(12-23)10-17(9-15)13-23/h14-17H,2-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIIWWHWAMEQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C34CC5CC(C3)CC(C5)C4)C(=N1)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Coupling agents: EDCI, DCC.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrimidine derivatives.

    Substitution products: Various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Methylsulfanyl (SCH3) vs. Trifluoromethyl (CF3): The methylsulfanyl group is electron-donating, which may improve solubility, whereas the trifluoromethyl group is electron-withdrawing, likely enhancing metabolic stability . Pyrrolidin-1-yl vs.

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The methylsulfanyl group and pyrrolidine moiety may improve aqueous solubility compared to the trifluoromethyl-substituted reference compound, which is typically lipophilic.
  • Metabolic Stability: The trifluoromethyl group in the reference compound is known to resist oxidative metabolism, whereas the methylsulfanyl group in the target compound might be susceptible to CYP450-mediated sulfoxidation.

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